2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine

Metabolic Stability 3'-Deoxy Nucleoside Antiviral Research

Researchers needing a metabolically stable purine analog with a bioorthogonal alkyne handle often face limited options. This compound uniquely combines a 3'-deoxyribose (resists enzymatic degradation) with a 7-propargyl group (enables CuAAC click chemistry). - Enables long-term cellular assays and in vivo PK studies where unmodified guanosine is rapidly cleared. - Facilitates target-ID pull-down assays and custom fluorophore/bioconjugate synthesis. - Critical SAR tool to deconvolve contributions of 3'-deoxy and 7-alkyne motifs. Supplied with full analytical documentation; global shipping from major stock points.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
Cat. No. B13909742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC#CCN1C2=CN=C(N=C2N(C1=O)C3C(CC(O3)CO)O)N
InChIInChI=1S/C13H15N5O4/c1-2-3-17-8-5-15-12(14)16-10(8)18(13(17)21)11-9(20)4-7(6-19)22-11/h1,5,7,9,11,19-20H,3-4,6H2,(H2,14,15,16)/t7-,9+,11+/m0/s1
InChIKeyMSQUVLNMAOSTCB-JVUFJMBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine – Differentiated Purine Nucleoside Analog for Procurement


2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine (CAS: 2389988-75-2) is a synthetic purine nucleoside analog characterized by three key modifications to the guanosine scaffold: a 2-amino group, a 3'-deoxyribose sugar, and a 7-propargyl substitution on the 7,8-dihydro-8-oxo base . As a member of the nucleoside antimetabolite class, it is reported by commercial sources to target indolent lymphoid malignancies via the established class-level mechanisms of DNA synthesis inhibition and apoptosis induction [1]. However, its structural differentiation, specifically the combination of the 3'-deoxy and 7-alkynyl motifs, is the primary basis for its potential utility in applications requiring metabolic stability and/or bioorthogonal chemistry .

Why 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine Cannot Be Substituted by Generic Analogs


This compound cannot be directly substituted by other purine analogs like 7,8-Dihydro-8-oxo-7-propargyl guanosine or 3'-Deoxyguanosine due to its unique, simultaneous combination of three critical structural features. While 3'-Deoxyguanosine (IC50 = 80.0 nM against HCV NS5B) demonstrates the enhanced metabolic stability conferred by 3'-deoxygenation , and 7,8-Dihydro-8-oxo-7-propargyl guanosine provides the alkyne handle for click chemistry , neither offers both functionalities. This compound uniquely integrates the 2-amino-8-oxo-7-propargylpurine base with the 3'-deoxyribose sugar, creating a molecule with a distinct molecular weight (305.29 g/mol) and a predicted physicochemical profile that differs from any single-feature analog . For research workflows that require both an alkyne tag for conjugation and resistance to 3'-exonuclease or metabolic cleavage, generic substitution would compromise the core experimental objective.

Quantitative Evidence of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine Differentiation


Enhanced Metabolic Stability from 3'-Deoxyribose Modification

The 3'-deoxy modification is a well-established strategy to enhance the metabolic stability of nucleoside analogs by preventing 3'-exonuclease degradation and reducing susceptibility to phosphorolysis by nucleoside phosphorylases. While direct stability data for this specific compound is not public, the class-level impact of 3'-deoxygenation is quantifiable in related analogs. For example, the parent compound 3'-Deoxyguanosine demonstrates potent and sustained activity against the HCV NS5B polymerase (IC50 = 80.0 nM), a property intrinsically linked to its metabolic persistence . The target compound retains this 3'-deoxyribose moiety, whereas close comparators like 7,8-Dihydro-8-oxo-7-propargyl guanosine possess the full, unmodified ribose sugar, rendering them more vulnerable to rapid metabolic clearance .

Metabolic Stability 3'-Deoxy Nucleoside Antiviral Research Drug Metabolism

Bioorthogonal Chemistry via 7-Propargyl Alkyne

The 7-propargyl substitution introduces a terminal alkyne group, a functional handle that enables highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This is a binary feature; a molecule either possesses an alkyne for conjugation or it does not. The target compound contains this group, as confirmed by vendor descriptions [1]. This allows for its covalent attachment to any azide-containing fluorophore, biotin, or solid support. In contrast, a primary comparator like 3'-Deoxyguanosine lacks this alkyne handle, rendering it unsuitable for any click-chemistry-based workflows .

Click Chemistry Bioorthogonal Labeling CuAAC Chemical Biology

Combined Modifications for Physicochemical Differentiation

The target compound's unique combination of a 2-amino-8-oxo-7-propargylpurine base with a 3'-deoxyribose sugar results in a distinct molecular weight (305.29 g/mol) and, by extension, a predicted set of physicochemical properties (e.g., LogP, H-bond donors/acceptors) that differ from its closest analogs . For instance, 7,8-Dihydro-8-oxo-7-propargyl guanosine (MW = 337.29) is larger and contains an extra hydroxyl group, while 3'-Deoxyguanosine (MW = 267.24) is smaller and lacks the propargyl group . These differences in size and functionality directly impact critical drug-like properties such as solubility, membrane permeability, and protein binding. This structural distinction provides a tangible basis for selecting this compound over others when exploring structure-activity relationships (SAR) around the purine scaffold.

Physicochemical Properties Drug Design Molecular Weight Solubility

2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine Application Scenarios


Metabolic Stability in Cellular and In Vivo Models

This compound is optimally suited for experiments where the enhanced stability of a nucleoside analog is critical. The 3'-deoxyribose sugar is designed to confer resistance to enzymatic degradation, making the compound a robust tool for long-term cellular assays or in vivo pharmacokinetic studies where the unmodified parent (e.g., guanosine) would be rapidly cleared . Researchers should consider this compound when the primary goal is to maintain a consistent concentration of a purine analog over extended periods.

Bioorthogonal Labeling and Target Identification via Click Chemistry

The terminal alkyne provided by the 7-propargyl group makes this compound a powerful chemical biology probe [1]. It is ideal for pull-down assays to identify cellular targets of purine analogs. After incubation with cells or lysates, the compound can be covalently linked to an azide-containing biotin or fluorescent reporter via CuAAC. This enables the selective enrichment of target-bound proteins for proteomic analysis or the direct visualization of the compound's subcellular localization.

Custom Bioconjugate Generation for Assay Development

The alkyne handle enables the straightforward creation of custom conjugates, such as linking the nucleoside to a fluorophore for a fluorescence polarization assay or to a solid support for affinity chromatography [1]. This capability allows researchers to develop novel, proprietary assays based on this specific purine scaffold, a task not feasible with commercially available conjugates of simpler, non-alkynyl analogs .

SAR Exploration of Purine Antimetabolites

For medicinal chemistry groups, this compound represents a unique and critical tool compound for exploring SAR. It is one of the few commercially available molecules that combines a 2-amino-8-oxo-purine base, a 7-propargyl group, and a 3'-deoxyribose sugar . Its inclusion in a panel of analogs allows researchers to deconvolve the individual and synergistic contributions of the 3'-deoxy and 7-alkyne modifications to overall biological activity, physicochemical properties, and off-target effects.

Technical Documentation Hub

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